molecular formula C9H15N3O2 B1373963 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid CAS No. 663616-38-4

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1373963
M. Wt: 197.23 g/mol
InChI Key: YIQOASNZZWAIIF-UHFFFAOYSA-N
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Description

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that has recently attracted significant attention in scientific research due to its unique structure and properties. It is related to Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and 5-Amino-1H-pyrazole-3-acetic acid .


Synthesis Analysis

The synthesis of pyrazole compounds, including 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, involves the use of 5-amino-pyrazoles as versatile synthetic building blocks. These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Molecular Structure Analysis

The molecular formula of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C9H16ClN3O2, and it has a molecular weight of 233.69 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid are not available, it’s worth noting that pyrazole compounds, including 5-amino-pyrazoles, are known to be involved in a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

1. In Synthesis and Ligand Behavior

  • The compound has been used in the synthesis of new chiral ligands and their coordination to zinc ions, highlighting its potential in creating complex molecules with specific properties (Hegelmann et al., 2003).

2. In Cyclization Reactions

  • It has been involved in reactions leading to alternative cyclic imide products, indicating its role in facilitating diverse cyclization pathways (Smyth et al., 2007).

3. As an Inhibitor in Protein Kinase Research

  • The compound contributed to the development of potent inhibitors for p38α mitogen-activated protein kinase, playing a significant role in molecular biology and biochemistry research (Getlik et al., 2012).

4. In Organic Synthesis

  • It has been used in the synthesis of multigram scale fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in large-scale organic syntheses (Iminov et al., 2015).

5. As a Catalyst in Polymerization

  • The compound has shown efficacy in catalyzing the copolymerization of CO2 and cyclohexene oxide, indicating its potential in polymer chemistry (Matiwane et al., 2020).

6. In Fungicidal Applications

  • It has been involved in the synthesis of compounds that displayed fungicidal activity, suggesting its relevance in agricultural chemistry (Mao et al., 2013).

7. As a Corrosion Inhibitor

  • Pyrazoline derivatives, related to this compound, have been studied as corrosion inhibitors for mild steel in acidic media, indicating its potential in industrial applications (Lgaz et al., 2018).

properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOASNZZWAIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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